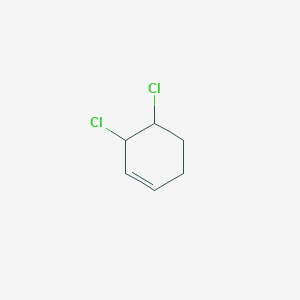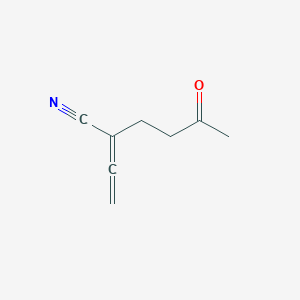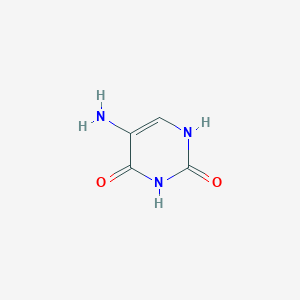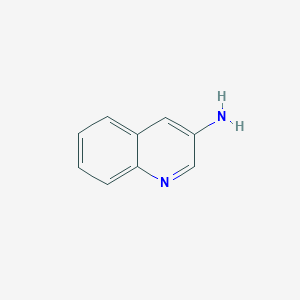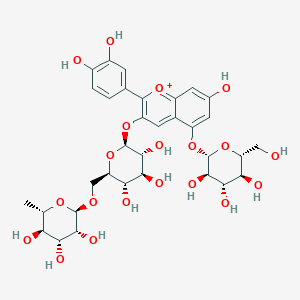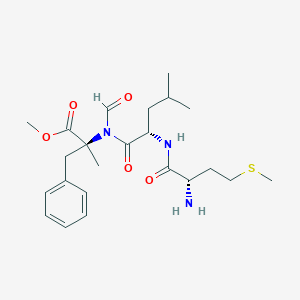
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester (fMLF) is a synthetic peptide that is commonly used in scientific research. It is a potent chemoattractant for neutrophils and is widely used to study the mechanisms of inflammation and immune response.
Mecanismo De Acción
FMLF acts by binding to a specific receptor on the surface of neutrophils called the formyl peptide receptor 1 (FPR1). The binding of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester to FPR1 triggers a series of intracellular signaling events that ultimately lead to the activation of the neutrophil and its migration to the site of infection or injury.
Efectos Bioquímicos Y Fisiológicos
The activation of neutrophils by Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester leads to a number of biochemical and physiological effects. These include the production of reactive oxygen species (ROS), the release of enzymes and cytokines, and the phagocytosis of invading pathogens. These effects are important for the body's defense against infection and injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMLF has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, which makes it a useful tool for studying the mechanisms of inflammation and immune response. It is also relatively easy to synthesize using SPPS.
However, there are also some limitations to the use of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in lab experiments. It is a synthetic peptide and may not accurately reflect the effects of natural chemoattractants. Additionally, the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester may be influenced by the experimental conditions, such as the concentration of the peptide and the type of cells used.
Direcciones Futuras
There are several future directions for research on Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester. One area of interest is the development of new synthetic peptides that are more potent and selective than Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester. Another area of interest is the study of the role of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in other physiological processes, such as wound healing and cancer metastasis. Additionally, the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester on other types of immune cells, such as macrophages and dendritic cells, warrant further investigation.
Conclusion
In conclusion, Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester is a synthetic peptide that is widely used in scientific research to study the mechanisms of inflammation and immune response. It is synthesized using SPPS and acts by binding to a specific receptor on the surface of neutrophils. The activation of neutrophils by Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester leads to a number of biochemical and physiological effects, which are important for the body's defense against infection and injury. While there are some limitations to the use of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in lab experiments, it remains a useful tool for studying the mechanisms of inflammation and immune response.
Métodos De Síntesis
FMLF is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to obtain the final product. The synthesis of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester requires the use of specialized equipment and expertise, and it is typically carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
FMLF is widely used in scientific research to study the mechanisms of inflammation and immune response. It is a potent chemoattractant for neutrophils, which are a type of white blood cell that plays a key role in the body's defense against infection and injury. By studying the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester on neutrophils, researchers can gain insights into the mechanisms of inflammation and immune response.
Propiedades
Número CAS |
134574-90-6 |
|---|---|
Nombre del producto |
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester |
Fórmula molecular |
C23H35N3O5S |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]-formylamino]-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C23H35N3O5S/c1-16(2)13-19(25-20(28)18(24)11-12-32-5)21(29)26(15-27)23(3,22(30)31-4)14-17-9-7-6-8-10-17/h6-10,15-16,18-19H,11-14,24H2,1-5H3,(H,25,28)/t18-,19-,23-/m0/s1 |
Clave InChI |
IDQPMCPZIOMXJM-YDHSSHFGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N(C=O)[C@@](C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)N |
SMILES |
CC(C)CC(C(=O)N(C=O)C(C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)N |
SMILES canónico |
CC(C)CC(C(=O)N(C=O)C(C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)N |
Otros números CAS |
134574-90-6 |
Secuencia |
MLX |
Sinónimos |
CHO-Met-Leu-(alpha-methyl)Phe-O-Me formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)
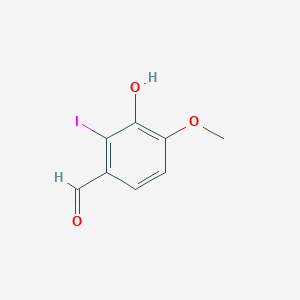
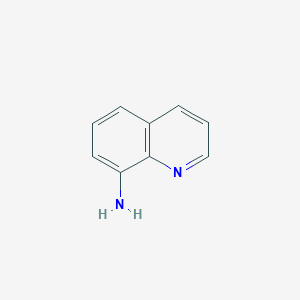
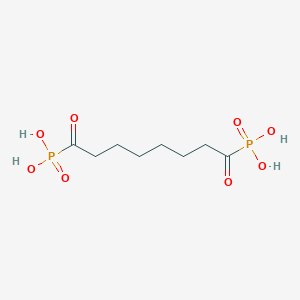
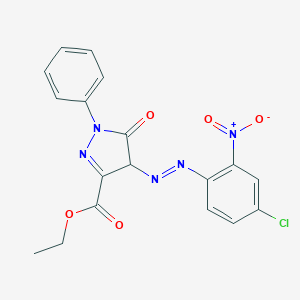
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
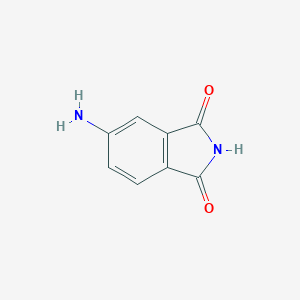
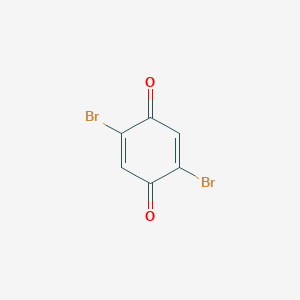
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
